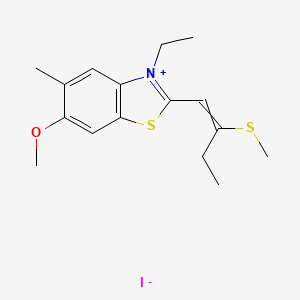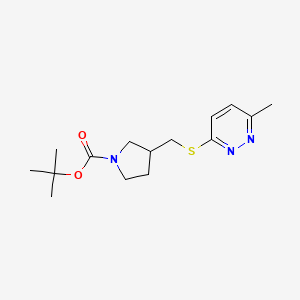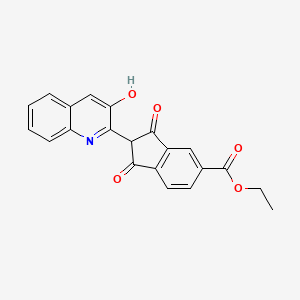
Ethyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate is a complex organic compound with significant applications in pharmaceutical research. It is known for its antioxidant and anti-inflammatory properties, making it a valuable compound in the development of new drugs .
準備方法
The synthesis of Ethyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate involves multiple steps. The synthetic route typically includes the reaction of 3-hydroxy-2-quinoline with indan-1,3-dione under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Ethyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Ethyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: Its anti-inflammatory properties are valuable in the development of anti-inflammatory drugs.
Industry: The compound is used in the production of dyes and pigments due to its chemical stability and color properties
作用機序
The mechanism of action of Ethyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
類似化合物との比較
Ethyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate can be compared with similar compounds such as:
3-hydroxy-2-(3-hydroxy-2-quinolyl)-1H-inden-1-one: This compound shares similar antioxidant properties but differs in its chemical structure and specific applications.
2-(3-Hydroxy-2-quinolyl)-1,3-indandione: Another related compound with similar anti-inflammatory properties but distinct in its molecular targets and pathways.
The uniqueness of this compound lies in its combined antioxidant and anti-inflammatory properties, making it a versatile compound in various scientific research fields .
特性
CAS番号 |
57258-90-9 |
|---|---|
分子式 |
C21H15NO5 |
分子量 |
361.3 g/mol |
IUPAC名 |
ethyl 2-(3-hydroxyquinolin-2-yl)-1,3-dioxoindene-5-carboxylate |
InChI |
InChI=1S/C21H15NO5/c1-2-27-21(26)12-7-8-13-14(9-12)20(25)17(19(13)24)18-16(23)10-11-5-3-4-6-15(11)22-18/h3-10,17,23H,2H2,1H3 |
InChIキー |
DYCJYXMVABIVOY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Methylthio)-1-(2-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13957855.png)
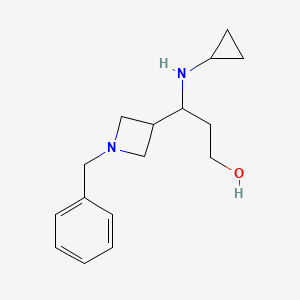
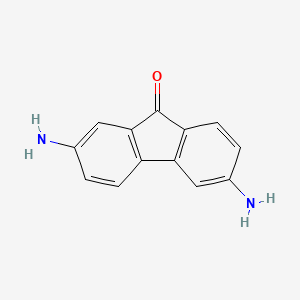


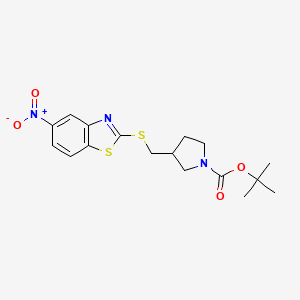
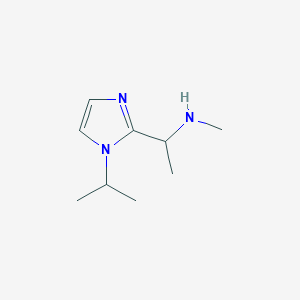
![6-(2-Hydroxyethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13957893.png)
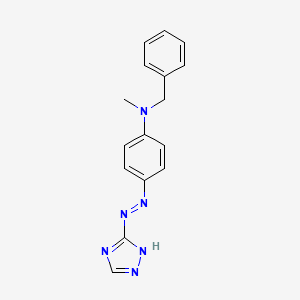
![5-Bromo-N-[2-(4-morpholinyl)ethyl]-1H-indazol-3-amine](/img/structure/B13957901.png)


